1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- is a complex organic compound belonging to the class of heterocyclic aromatic compounds It features a pyrrolopyridine core structure with a fluorophenyl group and an isopropyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- typically involves multi-step organic reactions. One common approach is the Skraup synthesis, which involves the condensation of an aniline derivative with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting intermediate undergoes further functionalization to introduce the fluorophenyl and isopropyl groups.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to streamline the production process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The compound can be reduced to an alcohol or amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Electrophilic reagents like bromine, iodine, and nitric acid.
Major Products Formed:
Oxidation: 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid.
Reduction: 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- alcohol or amine derivatives.
Substitution: Various fluorophenyl-substituted derivatives.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of heterocyclic chemistry.
Biology: The compound has been investigated for its potential biological activities, including its role as a ligand for various receptors and enzymes.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of cancer and other diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-5-carboxaldehyde, 4-(4-fluorophenyl)-6-(1-methylethyl)- is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 1H-Pyrrolo[2,3-b]pyridine derivatives, 7-azaindole derivatives, and other fluorophenyl-substituted pyridines.
Uniqueness: The presence of the isopropyl group and the specific substitution pattern on the pyridine ring contribute to its distinct chemical and biological properties.
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Properties
IUPAC Name |
4-(4-fluorophenyl)-6-propan-2-yl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O/c1-10(2)16-14(9-21)15(11-3-5-12(18)6-4-11)13-7-8-19-17(13)20-16/h3-10H,1-2H3,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQNFQJGHOQEHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=C2C=CNC2=N1)C3=CC=C(C=C3)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30566684 | |
Record name | 4-(4-Fluorophenyl)-6-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140640-93-3 | |
Record name | 4-(4-Fluorophenyl)-6-(1-methylethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=140640-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Fluorophenyl)-6-(propan-2-yl)-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30566684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
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